molecular formula C13H11NO2 B2935169 2-Methyl-5-nitrobiphenyl CAS No. 13480-38-1

2-Methyl-5-nitrobiphenyl

Cat. No. B2935169
CAS RN: 13480-38-1
M. Wt: 213.236
InChI Key: URKOXRGLMICDRL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobiphenyl is a chemical compound with the CAS Number: 13480-38-1 . It has a molecular weight of 213.24 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitrobiphenyl is represented by the InChI Code: 1S/C13H11NO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-nitrobiphenyl include a molecular weight of 213.24 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemistry

“2-Methyl-5-nitrobiphenyl” is a compound with a molecular weight of 213.24 . It is used in various chemical reactions and syntheses . For instance, it plays a role in the nitration reaction of biphenyls . The nitro group in the compound can trigger redox reactions, which are fundamental in many chemical processes .

Biology

Nitro-aromatic compounds, such as “2-Methyl-5-nitrobiphenyl”, have been found to show mutagenic properties . Understanding the structural and electronic factors that influence mutagenicity in nitro-aromatic compounds has been a long-standing objective in biology .

Medicine

Nitro compounds display a wide spectrum of activities that include antineoplastic, antibiotic, antihypertensive, antiparasitic, tranquilizers, and even herbicides . The nitro group can trigger redox reactions within cells causing toxicity and the posterior death of microorganisms .

Environmental Science

Nitro-aromatic compounds, including “2-Methyl-5-nitrobiphenyl”, are one of the most troubling classes of environmental pollutants . They continue to be emitted into ambient air from municipal incinerators, motor vehicles, and industrial power plants .

Material Science

“2-Methyl-5-nitrobiphenyl” is a solid compound that can be stored at temperatures between 2-8°C . It could potentially be used in the development of new materials due to its specific physical and chemical properties .

Physics

The nitro group in “2-Methyl-5-nitrobiphenyl” can affect the polarity and electronic properties of the resulting molecules . This can influence interactions with some amino acids in proteins, which is a topic of interest in the field of biophysics .

Safety and Hazards

The safety information for 2-Methyl-5-nitrobiphenyl indicates that it has a GHS07 pictogram and a signal word of "Warning" . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-methyl-4-nitro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOXRGLMICDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobiphenyl

Synthesis routes and methods I

Procedure details

2-Bromo4-nitrotoluene (2.16 g, 10.00 mmol) and phenylboric acid (1.46 g, 12.00 mmol) were dissolved in anhydrous DMF (25 mL) under nitrogen. To this mixture was added Pd(Ph3P)4 (0.58 g, 5%). The mixture was heated at 100° C. overnight. The solution was poured onto 1N HCl and extracted with Et2O. The crude product was chromatographed on silica gel using hexanes as eluent. After recrystallization from ethanol, the desired product (1.23 g) was obtained as pale orange needles: m.p. 69-71° C.; 1H NMR (CDCl3) d 2.36 (3H, s), 7.29-7.40 (2H, m), 7.41-7.49 (5H, m), 8.07-8.10 (2H, m); 13C NMR (CDCl3) d 20.68, 121.96, 124.51, 127.78, 128.41, 128.83, 131.06, 139.06, 139.44, 142.97, 143.48, 146.05; Anal. Calc. for C13H11NO2, C: 73.26, H: 5.20, N: 6.57; Found, C: 73.10, H: 5.12, N: 6.50; m/z (EI) 213; HRMS Calc. for C13H11NO2, 213.0790; Found, 213.0793.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 70 mL of acetone and 85 mL of water was added 2-bromo-4-nitrotoluene 6.84 g (30 mmol), phenylboronic acid 3.84 g (31.5 mmol), potassium carbonate 10.35 g (75 mmol) and palladium acetate 336 mg (1.5 mmol). The mixture was refluxed for 10 hr and then extracted with ether and dilute hydrochloric acid. After evaporating solvents, the solid residue was recrystallized from methanol to give 5.64 g of 4-nitro-2-phenyltoluene (88% yield). 1H NMR (CDCl3) δ 8.09-8.11 (m, 2H), 7.40-7.49 (m, 4H), 7.30-7.33 (m, 2H), 2.37 (s, 3H).
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
336 mg
Type
catalyst
Reaction Step Two

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